molecular formula C20H15N3O2S B11185151 7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No.: B11185151
M. Wt: 361.4 g/mol
InChI Key: LONUNNLFFXXCQD-UHFFFAOYSA-N
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Description

7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile: , often referred to as compound I , belongs to the thiazolopyrimidine class of heterocyclic compounds. Its intriguing structure combines a thiazole ring with a pyrimidine moiety, making it a promising scaffold for drug discovery.

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis:

    Multistep Synthesis:

Reaction Conditions::
  • The specific reaction conditions for these synthetic routes may vary, but they typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
Industrial Production::
  • While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for further optimization.

Chemical Reactions Analysis

Reactivity::

  • Compound I can undergo various reactions, including:

      Oxidation: Oxidative processes leading to functional group modifications.

      Reduction: Reduction of the carbonyl group or other functionalities.

      Substitution: Nucleophilic substitution reactions.

  • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products::
  • The specific products depend on the reaction conditions. For example:
    • Oxidation may yield hydroxylated derivatives.
    • Reduction could lead to corresponding dihydro compounds.

Scientific Research Applications

    Chemistry: Compound I serves as a versatile building block for designing novel thiazolopyrimidine derivatives.

    Biology and Medicine:

Mechanism of Action

  • The precise mechanism by which compound I exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

5-oxo-7-(4-phenylmethoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C20H15N3O2S/c21-12-17-18(22-20-23(19(17)24)10-11-26-20)15-6-8-16(9-7-15)25-13-14-4-2-1-3-5-14/h1-9H,10-11,13H2

InChI Key

LONUNNLFFXXCQD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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